Faropenem has been used in trials studying the treatment of Tuberculosis, Pulmonary Tuberculosis, and Community Acquired Pneumonia.
Faropenem is a penem with a tetrahydrofuran substituent at position C2, with broad-spectrum antibacterial activity against many gram-positive and gram-negative aerobes and anaerobes. Compared with imipenem, faropenem has improved chemical stability and reduced central nervous system effects. In addition, faropenem is resistant to hydrolysis by many beta-lactamases.
Faropenem
CAS No.: 106560-14-9
VCID: VC21339571
Molecular Formula: C12H15NO5S
Molecular Weight: 285.32 g/mol
Purity: 95%
* For research use only. Not for human or veterinary use.

Description |
Faropenem is a beta-lactam antibiotic belonging to the penem class, known for its broad-spectrum antimicrobial activity. It is particularly noted for its resistance to hydrolysis by nearly all beta-lactamases, which makes it effective against many Gram-positive and Gram-negative bacteria . Faropenem has been investigated in various clinical trials for treating infections such as community-acquired pneumonia and tuberculosis . Mechanism of ActionLike other beta-lactam antibiotics, faropenem works by binding to and competitively inhibiting the transpeptidase enzymes used by bacteria to cross-link peptidoglycan chains. This action disrupts the bacterial cell wall, leading to cell lysis and death . Faropenem's resistance to beta-lactamases allows it to maintain efficacy against bacteria that would otherwise be resistant to many other antibiotics . Clinical Applications and TrialsFaropenem has been studied in various clinical contexts, including the treatment of tuberculosis, pulmonary tuberculosis, and community-acquired pneumonia . It has shown promise as part of combination regimens, such as the FLAME regimen (faropenem, linezolid, and moxifloxacin), which is being explored for treating both drug-susceptible and multidrug-resistant tuberculosis . Resistance and Future DirectionsDespite its broad-spectrum activity, faropenem faces challenges related to bacterial resistance. Some studies suggest potential cross-resistance to carbapenems, which are considered antibiotics of last resort . Therefore, careful monitoring and further research are necessary to fully understand faropenem's role in antimicrobial therapy and to mitigate the risk of resistance development . |
---|---|
CAS No. | 106560-14-9 |
Product Name | Faropenem |
Molecular Formula | C12H15NO5S |
Molecular Weight | 285.32 g/mol |
IUPAC Name | (5R,6S)-6-[(1R)-1-hydroxyethyl]-7-oxo-3-[(2R)-oxolan-2-yl]-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid |
Standard InChI | InChI=1S/C12H15NO5S/c1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6/h5-7,11,14H,2-4H2,1H3,(H,16,17)/t5-,6-,7+,11-/m1/s1 |
Standard InChIKey | HGGAKXAHAYOLDJ-FHZUQPTBSA-N |
Isomeric SMILES | C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O |
SMILES | CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O |
Canonical SMILES | CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O |
Purity | 95% |
Synonyms | (5R,6S)-6-(R)-1-hydroxyethyl-7-oxo-3-(R)-2-tetrahydrofuryl-4-thia-1-azabicyclo(3.2.0)hept-2-ene-2-carboxylate faropenem fropenem |
PubChem Compound | 65894 |
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume